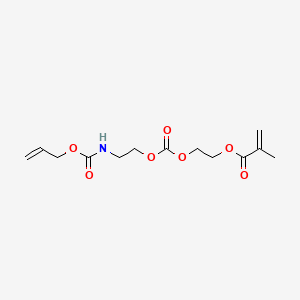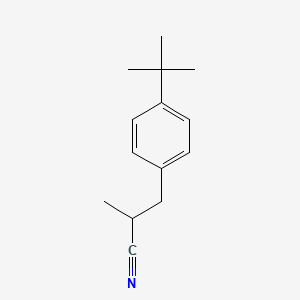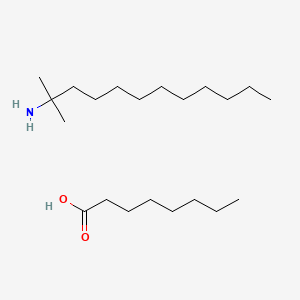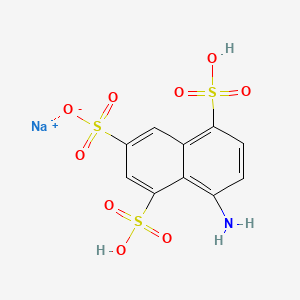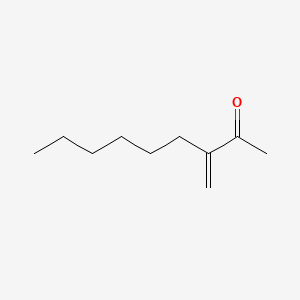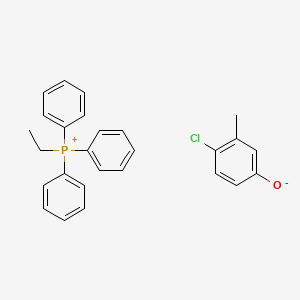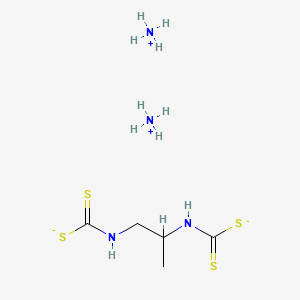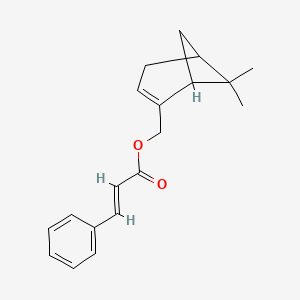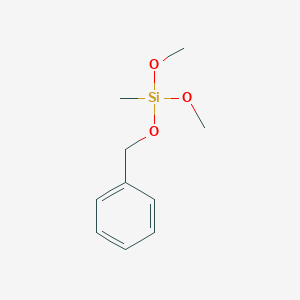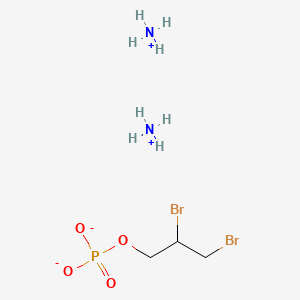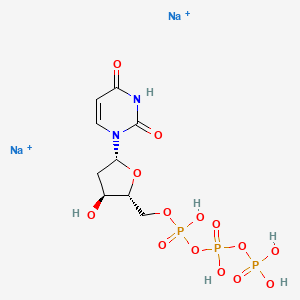
Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. This compound is a derivative of uridine triphosphate, where the ribose sugar is replaced by a deoxyribose sugar, making it a deoxyuridine triphosphate analog. It is commonly used in molecular biology and biochemistry research due to its involvement in DNA synthesis and repair mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt typically involves the phosphorylation of 2’-deoxyuridine. The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the selective phosphorylation of the 5’-hydroxyl group. This is achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The final step involves the deprotection of the hydroxyl groups to yield the desired triphosphate compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as ion-exchange chromatography and high-performance liquid chromatography (HPLC). The final product is typically lyophilized to obtain a stable, dry powder form.
Análisis De Reacciones Químicas
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt undergoes various chemical reactions, including:
Phosphorylation: It can be further phosphorylated to form higher-order polyphosphates.
Hydrolysis: It can be hydrolyzed to its monophosphate and diphosphate forms.
Substitution: The triphosphate group can be substituted with other nucleotides in enzymatic reactions.
Common Reagents and Conditions
Phosphorylation: Reagents such as ATP and kinase enzymes are commonly used.
Hydrolysis: Acidic or enzymatic conditions facilitate hydrolysis.
Substitution: DNA polymerases and other nucleotide-modifying enzymes are used in substitution reactions.
Major Products
Monophosphate and Diphosphate Derivatives: Formed through hydrolysis.
Polyphosphates: Formed through further phosphorylation.
Aplicaciones Científicas De Investigación
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in nucleotide synthesis and modification studies.
Biology: Plays a role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in genetic disorders.
Industry: Used in the production of nucleic acid-based pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The compound exerts its effects by acting as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, where it pairs with adenine. This incorporation can lead to chain termination if the compound lacks a 3’-hydroxyl group, making it useful in sequencing and other molecular biology techniques. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Deoxyuridine Triphosphate (dUTP): Similar in structure but lacks the disodium salt form.
Uridine Triphosphate (UTP): Contains a ribose sugar instead of deoxyribose.
Thymidine Triphosphate (TTP): Contains a thymine base instead of uracil.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt is unique due to its specific structure, which combines the properties of deoxyribonucleotides and the triphosphate group. This makes it particularly useful in studies involving DNA synthesis and repair, as well as in the development of nucleotide-based therapeutics.
Propiedades
Número CAS |
93919-43-8 |
|---|---|
Fórmula molecular |
C9H15N2Na2O14P3+2 |
Peso molecular |
514.12 g/mol |
Nombre IUPAC |
disodium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;/q;2*+1/t5-,6+,8+;;/m0../s1 |
Clave InChI |
MYSPQSAAHPZTGA-CDNBRZBRSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na+].[Na+] |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



